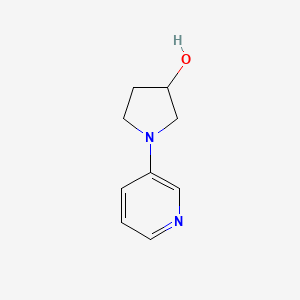

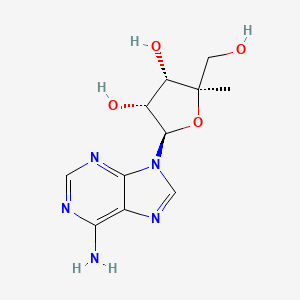

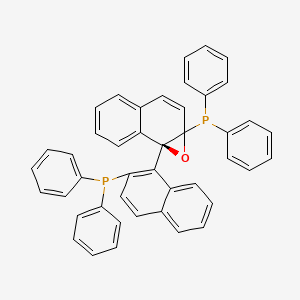

![molecular formula C13H11N3O B3242638 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 152719-99-8](/img/structure/B3242638.png)

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

Descripción general

Descripción

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of a variety of compounds with diverse biological activities . The compound “7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” is a specific derivative of this class .

Molecular Structure Analysis

The molecular structure of “7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” can be represented by the SMILES stringCC1=NC2=CNC(=CN2C1=O)c3ccccc3 . This indicates the presence of a methyl group at the 7th position and a phenyl group at the 2nd position of the imidazo[1,2-a]pyrazine core . Physical And Chemical Properties Analysis

The compound “7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one” has a molecular weight of 225.25 . It is used for chemiluminescence with an assay of ≥99.0% (HPLC) . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Spectroscopic and Structural Properties

- Fundamental Physical Properties : The study by Nakai et al. (2003) delved into the physical characteristics of 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, revealing insights into their structural and spectroscopic properties. They used techniques like X-ray crystallography, UV/vis absorption spectroscopy, NMR, and AM1-COSMO calculations to ascertain these properties, which are crucial for understanding the chemical nature and potential applications of these compounds (Nakai et al., 2003).

Chemiluminescence Properties

- Photosensitized Chemiluminescence : Yasuta et al. (1999) explored the photosensitized chemiluminescence of 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one in aqueous solutions, highlighting its potential in biochemical applications (Yasuta et al., 1999).

- Chemiluminescence in Protic Solvents : Teranishi et al. (1999) studied the chemiluminescence emissions of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones in various solvent mixtures, contributing to the understanding of their chemiluminescent behavior under different conditions (Teranishi et al., 1999).

Sensing Applications

- Lewis Acidity Sensing : Hirano et al. (2010) demonstrated the use of 7-benzylimidazo[1,2-a]pyrazin-3(7H)-one derivatives as colorimetric and fluorometric sensors for Lewis acidity in metal ions, showcasing its potential in chemical sensing technologies (Hirano et al., 2010).

Enhancement of Chemiluminescence

- Cyclodextrin-bound Chemiluminescence : Teranishi et al. (1998) focused on enhancing chemiluminescence in aqueous solutions by structurally designing 6-phenylimidazo[1,2-a]pyrazin-3(7H)-one compounds with cyclodextrin, opening avenues for more efficient light-emitting applications (Teranishi et al., 1998).

Sensor Development

- Colorimetric Sensor Development : The work by Huynh et al. (2012) involved developing a sensor using 7-methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one to assess the reactivity of hydrogen-bonding catalysts, an innovative approach in the field of chemical sensing (Huynh et al., 2012).

Propiedades

IUPAC Name |

7-methyl-2-phenylimidazo[1,2-a]pyrazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-15-7-8-16-11(9-15)14-12(13(16)17)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQHNBJMAAENRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30772541 | |

| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30772541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152719-99-8 | |

| Record name | 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30772541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

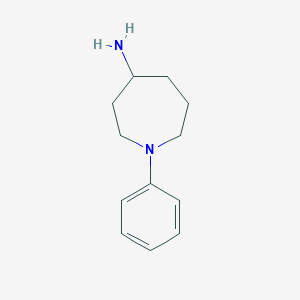

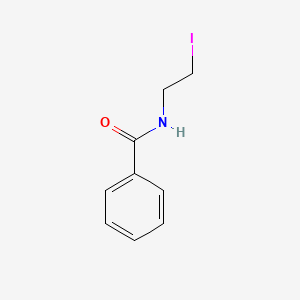

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)

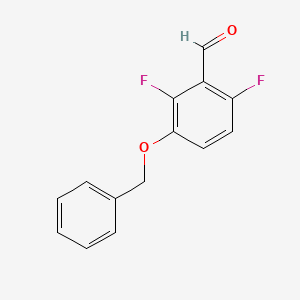

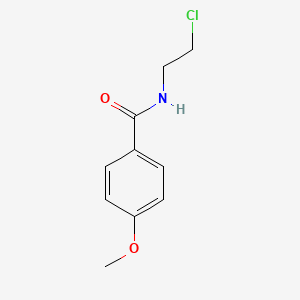

![2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B3242633.png)

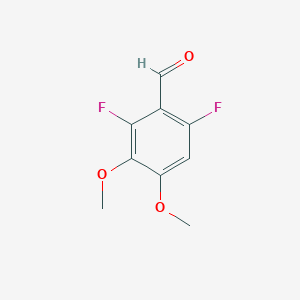

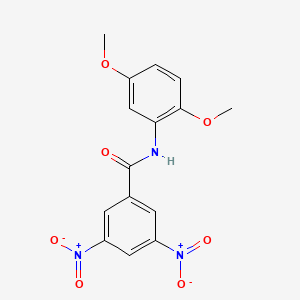

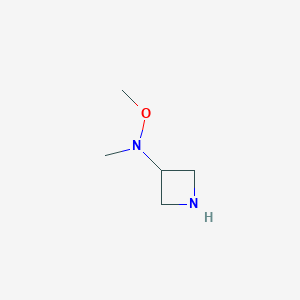

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate(2:1)](/img/structure/B3242640.png)

![5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione](/img/structure/B3242654.png)